1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18800607
Molecular Formula: C12H12ClF3OS
Molecular Weight: 296.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClF3OS |
|---|---|
| Molecular Weight | 296.74 g/mol |
| IUPAC Name | 1-chloro-1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C12H12ClF3OS/c1-3-8-4-5-9(11(13)7(2)17)6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |
| Standard InChI Key | FVSWZTFJOSEQNX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F |
Introduction
Molecular Characteristics
Molecular Formula: C11H12ClF3OS
Molecular Weight: 282.73 g/mol
Structure:
The compound contains a chloro group (-Cl), an ethyl group (-CH2CH3), and a trifluoromethylthio group (-SCF3) attached to a phenyl ring. The ketone functional group (-C=O) is located at the second carbon of the propane backbone.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClF3OS |
| Molecular Weight | 282.73 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one typically involves electrophilic aromatic substitution reactions. Below are the key steps:
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Starting Material Preparation: The precursor compound, 4-ethyl-3-(trifluoromethylthio)phenyl derivative, is synthesized.
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Chlorination: Chlorination is performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is controlled to ensure selective substitution at the desired position.
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Ketone Formation: The introduction of the ketone group is achieved through oxidation or other functionalization methods.
Industrial Techniques:
Large-scale production may utilize continuous-flow reactors to maintain consistent conditions and optimize yields. Catalysts and temperature control are critical for enhancing reaction efficiency.
Chemical Reactivity
The compound's reactivity is influenced by its functional groups:
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Oxidation:
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The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
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Reduction:
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The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution Reactions:
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The chloro group can be replaced with nucleophiles such as amines or thiols under basic conditions, enabling the formation of derivatives.
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Applications
4.1 Chemistry:
The compound serves as a versatile building block for synthesizing more complex organic molecules due to its reactive functional groups.
4.2 Biology:
Its structure allows for potential interactions with enzymes or receptors, making it useful in studying biochemical pathways.
4.3 Medicine:
Preliminary investigations suggest potential therapeutic properties such
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